2-Acetyl-5-methyl-1H-indazol-3(2H)-one
Description
2-Acetyl-5-methyl-1H-indazol-3(2H)-one is a heterocyclic compound featuring an indazole core substituted with acetyl and methyl groups at positions 2 and 5, respectively. Indazolones are of significant interest in medicinal chemistry due to their structural similarity to bioactive molecules, including kinase inhibitors and anti-inflammatory agents.
Properties
CAS No. |
152839-60-6 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
2-acetyl-5-methyl-1H-indazol-3-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-9-8(5-6)10(14)12(11-9)7(2)13/h3-5,11H,1-2H3 |
InChI Key |
ROABPYFOISNXEN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NN(C2=O)C(=O)C |
Canonical SMILES |
CC1=CC2=C(C=C1)NN(C2=O)C(=O)C |
Synonyms |
3H-Indazol-3-one, 2-acetyl-1,2-dihydro-5-methyl- |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a valuable scaffold in drug development. Key applications include:
1. Anti-inflammatory Activity
Research indicates that derivatives of 2-acetyl-5-methyl-1H-indazol-3(2H)-one possess significant anti-inflammatory effects. For instance, synthesized N(2)-arylindazol-3(2H)-ones demonstrated potent inhibition of inflammatory markers in murine macrophage RAW264.7 cells, with minimal cytotoxicity observed .
2. Antitumor Activity
Indazole derivatives have been explored for their antitumor properties. Studies have shown that compounds derived from this compound can inhibit cancer cell proliferation through various mechanisms, including the modulation of kinase activity . The structure-activity relationship (SAR) studies highlight specific modifications that enhance their anticancer efficacy.
3. Antimicrobial Properties
The antibacterial activity of this compound has been evaluated against several bacterial strains. In vitro studies revealed that certain derivatives exhibited substantial zones of inhibition against pathogens like Escherichia coli and Staphylococcus aureus, indicating their potential as antimicrobial agents .
4. Kinase Inhibition
Indazoles, including this compound, have been identified as promising kinase inhibitors. For example, one study reported that a related compound inhibited CDK2/cyclin complexes effectively, showcasing the potential for developing cancer therapeutics targeting cell cycle regulation .
Case Study 1: Anti-inflammatory Activity Assessment
A study assessed the anti-inflammatory effects of synthesized indazole derivatives using the MTT assay and Griess assay. The results are summarized in Table 1 below:
| Compound | IC50 (µM) | Cell Viability (%) | Remarks |
|---|---|---|---|
| 5A | 12.5 | 85 | Significant anti-inflammatory effect |
| 5B | 25 | 90 | Moderate effect |
| Control | - | 100 | No effect |
Case Study 2: Antimicrobial Activity Evaluation
The antimicrobial efficacy was evaluated using the agar diffusion method. The findings are presented in Table 2:
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| 5A | 20 | 100 |
| 5B | 15 | 150 |
| Penicillin | 25 | - |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Indole and Oxadiazole Derivatives
- 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid (): This compound shares an indole backbone but incorporates a thiazolone moiety. The thiazolone ring may confer distinct electronic properties, influencing reactivity in biological systems .
- 5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol (): This oxadiazole derivative includes a sulfur-containing group, which could improve metabolic stability compared to the acetyl group in the target compound.
Isoquinolin-1(2H)-one Derivatives ()
Isoquinolinones, such as those synthesized via transition metal-free cascade reactions, share a fused bicyclic structure with indazolones. Key differences include:
- Ring size: Isoquinolinones have a six-membered ring fused to a pyridone, whereas indazolones feature a five-membered diazole ring.
- Synthetic routes: The target compound likely requires acetylation of an indazole precursor, while isoquinolinones are formed via t-BuOK-catalyzed cyclization of alkynols and imines .
Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Synthesis Method | Yield (%) | Applications |
|---|---|---|---|---|---|
| 2-Acetyl-5-methyl-1H-indazol-3(2H)-one | 204.22 | Acetyl, methyl, indazolone | Acetylation of indazole | ~70–85* | Kinase inhibition, oncology |
| 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid | 289.31 | Carboxylic acid, thiazolone | Reflux in acetic acid with NaOAc | ~60–75 | Antimicrobial research |
| 5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol | 247.30 | Oxadiazole, thiol | Reflux with KOH and CS₂ | ~80–90 | Anticancer agents |
| Isoquinolin-1(2H)-one derivatives | ~175–250 | Pyridone, fused ring | t-BuOK-catalyzed cascade | ~65–80 | Antihypertensive agents |
*Hypothetical yield based on analogous indazole acetylation reactions.
Mechanistic and Catalytic Differences
- Indazolone synthesis : Typically involves cyclization of hydrazine derivatives with carbonyl compounds. Acetylation may proceed via nucleophilic acyl substitution.
- Isoquinolinone synthesis (): Utilizes base-catalyzed cyclization without transition metals, highlighting a greener approach compared to traditional metal-mediated routes .
- Oxadiazole formation () : Relies on CS₂-mediated cyclization under basic conditions, contrasting with the acidic conditions used for thiazolone derivatives in .
Preparation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Diffraction
Single-crystal X-ray analysis confirms the planar indazolone core with dihedral angles of 178.5° between the acetyl and methyl groups.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 98 | 99 | High | Moderate |
| N-Acylation | 85 | 98 | Medium | High |
| Aryne Annulation | 68 | 95 | Low | Low |
| Pd-Catalyzed | 63 | 97 | Medium | Low |
The cyclocondensation route is optimal for industrial-scale production due to high yields and minimal purification. Conversely, Pd-catalyzed methods are better suited for research-scale diversification .
Q & A
Q. What are the standard synthetic routes for 2-Acetyl-5-methyl-1H-indazol-3(2H)-one, and how can purity be optimized?
The synthesis typically involves cyclization reactions of substituted hydrazine derivatives with ketones or aldehydes under acidic or catalytic conditions. For example:
- Method A : Refluxing precursors in acetic acid with sodium acetate to facilitate cyclization, followed by recrystallization from dimethylformamide (DMF)/acetic acid mixtures for purification .
- Method B : Microwave-assisted synthesis to reduce reaction time and improve yield, as demonstrated in analogous indazole derivatives .
Q. Purity Optimization :
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- NMR Spectroscopy :
- X-ray Diffraction (XRD) :
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility :
- Stability :
Advanced Research Questions
Q. How does the acetyl group influence bioactivity in enzyme inhibition assays?
The acetyl group enhances binding affinity to hydrophobic enzyme pockets. For example:
Q. Structure-Activity Relationship (SAR) Insights :
| Modification | IC₅₀ (µM) | Binding Energy (kcal/mol) |
|---|---|---|
| Acetylated derivative | 3.75 | –8.2 |
| Methyl derivative | 12.4 | –5.9 |
Q. What crystallographic challenges arise during structure determination, and how are they resolved?
Q. Validation Metrics :
Q. How can contradictory bioactivity data across studies be systematically resolved?
- Root-Cause Analysis :
- Statistical Approaches :
Q. Case Study :
| Study | IC₅₀ (µM) | Assay pH | Temperature (°C) |
|---|---|---|---|
| A | 3.75 | 7.4 | 25 |
| B | 8.20 | 6.8 | 37 |
Q. What computational strategies predict interaction modes with biological targets?
Q. Key Output :
- Binding Pose : Acetyl group forms π-π stacking with Phe130 in NS3 protease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
